molecular formula C8H8ClNO3S B13515372 3-Acetyl-4-chlorobenzenesulfonamide

3-Acetyl-4-chlorobenzenesulfonamide

Cat. No.: B13515372
M. Wt: 233.67 g/mol
InChI Key: PUDJLGGRYUFSDI-UHFFFAOYSA-N
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Description

3-Acetyl-4-chlorobenzenesulfonamide is an organic compound belonging to the benzenesulfonamide family. It is a colorless, odorless crystalline solid that exhibits water solubility. This compound is used as a reagent in organic synthesis and a catalyst in chemical reactions .

Preparation Methods

The synthesis of 3-Acetyl-4-chlorobenzenesulfonamide typically involves the acetylation of 4-chlorobenzenesulfonamide. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to ensure the selective acetylation of the amino group .

Chemical Reactions Analysis

3-Acetyl-4-chlorobenzenesulfonamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-Acetyl-4-chlorobenzenesulfonamide involves its interaction with specific enzymes. For instance, it inhibits aldehyde dehydrogenase by binding to the active site of the enzyme, preventing the oxidation of aldehydes to carboxylic acids. Similarly, its inhibitory effects on COX-2 and 5-LOX involve blocking the enzyme’s active site, thereby reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

3-Acetyl-4-chlorobenzenesulfonamide can be compared with other benzenesulfonamide derivatives such as:

The uniqueness of this compound lies in its selective acetylation, which enhances its specificity and efficacy as an enzyme inhibitor.

Properties

Molecular Formula

C8H8ClNO3S

Molecular Weight

233.67 g/mol

IUPAC Name

3-acetyl-4-chlorobenzenesulfonamide

InChI

InChI=1S/C8H8ClNO3S/c1-5(11)7-4-6(14(10,12)13)2-3-8(7)9/h2-4H,1H3,(H2,10,12,13)

InChI Key

PUDJLGGRYUFSDI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)S(=O)(=O)N)Cl

Origin of Product

United States

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